Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate
Overview
Description
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroso group and a carboxylate group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate typically involves multiple stepsThe final step involves the formation of the disodium salt, which is achieved by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as crystallization and filtration. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-nitrophenylacetate: Similar structure but with a nitro group instead of a nitroso group.
Disodium 4-aminophenylacetate: Contains an amino group instead of a nitroso group.
Disodium 4-methylphenylacetate: Contains a methyl group instead of a nitroso group.
Uniqueness
Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate is unique due to the presence of both a nitroso group and a carboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-methylanilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.2Na/c1-13(6-10(15)16)8-2-4-9(5-3-8)14(12-19)7-11(17)18;;/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYMVOORUPEGDO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C1=CC=C(C=C1)N(CC(=O)[O-])N=O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661909 | |
Record name | Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042969-16-3 | |
Record name | Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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